4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C17H30B2O4 and its molecular weight is 320.04. The purity is usually 95%.
BenchChem offers high-quality 4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis Intermediate
This compound can be used as an intermediate in organic synthesis . It can participate in various reactions to form new compounds, serving as a crucial component in the synthesis of complex organic molecules .
Borylation Reagent
It can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This process is important in the synthesis of boronic esters, which are useful in various chemical reactions including Suzuki-Miyaura cross-coupling reactions .
Hydroboration Catalyst
This compound can act as a catalyst in the hydroboration of alkyl or aryl alkynes and alkenes . Hydroboration is a fundamental reaction in organic chemistry, leading to the formation of organoboranes, which are versatile intermediates in organic synthesis .
Coupling Reagent
It can be used for coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates . Aryl boronates are valuable compounds in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Asymmetric Synthesis
This compound can be used in the asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates . Asymmetric synthesis is a key process in the production of enantiomerically pure compounds, which are important in fields like pharmaceuticals .
Preparation of Boronic Esters
A common method to prepare this compound is by reacting tetramethyl diborane with bromobenzene . The resulting boronic ester is a useful reagent in various organic reactions .
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various biological targets, including enzymes and receptors .
Mode of Action
It is known that similar boron-containing compounds can interact with their targets through nucleophilic and amidation reactions . This interaction can lead to changes in the target’s function, potentially influencing biological processes .
Biochemical Pathways
Boron-containing compounds are known to play a role in various biochemical processes, including the phosphitylation of alcohols and heteroatomic nucleophiles . This can result in the formation of useful glycosyl donors and ligands .
Result of Action
Similar compounds have been reported to have various biological effects, including anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects .
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30B2O4/c1-12(2)13(3,4)21-18(20-12)16-9-17(10-16,11-16)19-22-14(5,6)15(7,8)23-19/h9-11H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKNZVZSKFNDKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)B4OC(C(O4)(C)C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30B2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.